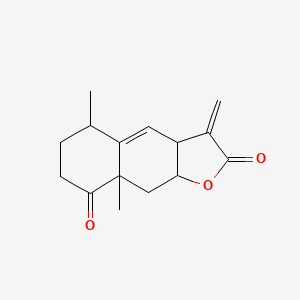
NF-|EB-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NF-kappaB-IN-2 is a small molecule inhibitor that targets the nuclear factor kappa B (NF-kappaB) pathway. This pathway plays a crucial role in regulating immune responses, inflammation, cell proliferation, and survival. NF-kappaB-IN-2 is of significant interest in scientific research due to its potential therapeutic applications in treating various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NF-kappaB-IN-2 involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that are essential for the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and halogenation.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of NF-kappaB-IN-2 would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Adjusting the quantities of reagents and solvents to accommodate larger batch sizes.
Process optimization: Refining reaction parameters such as temperature, pressure, and reaction time to maximize efficiency.
Quality control: Implementing stringent quality control measures to ensure the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
NF-kappaB-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学的研究の応用
NF-kappaB-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NF-kappaB pathway and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways, gene expression, and protein interactions.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, rheumatoid arthritis, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the NF-kappaB pathway.
作用機序
NF-kappaB-IN-2 exerts its effects by inhibiting the activation of the NF-kappaB pathway. The compound binds to specific molecular targets within the pathway, such as the inhibitor of kappa B kinase (IKK) complex. This binding prevents the phosphorylation and degradation of inhibitor of kappa B proteins, thereby blocking the translocation of NF-kappaB to the nucleus. As a result, the transcription of NF-kappaB target genes involved in inflammation, cell proliferation, and survival is suppressed.
類似化合物との比較
Similar Compounds
BAY 11-7082: Another small molecule inhibitor of the NF-kappaB pathway, known for its anti-inflammatory and anticancer properties.
Parthenolide: A natural product that inhibits NF-kappaB activation and has been studied for its potential therapeutic effects in cancer and inflammatory diseases.
Celastrol: A plant-derived compound that targets the NF-kappaB pathway and exhibits anti-inflammatory and anticancer activities.
Uniqueness of NF-kappaB-IN-2
NF-kappaB-IN-2 is unique in its specific binding affinity and selectivity for the NF-kappaB pathway. Compared to other inhibitors, it may offer improved efficacy and reduced off-target effects, making it a valuable tool for scientific research and potential therapeutic applications.
特性
分子式 |
C15H18O3 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
5,8a-dimethyl-3-methylidene-3a,5,6,7,9,9a-hexahydrobenzo[f][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-4-5-13(16)15(3)7-12-10(6-11(8)15)9(2)14(17)18-12/h6,8,10,12H,2,4-5,7H2,1,3H3 |
InChIキー |
NJHYUCZCVOYKRJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)C2(C1=CC3C(C2)OC(=O)C3=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-(3-nitrophenyl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903875.png)
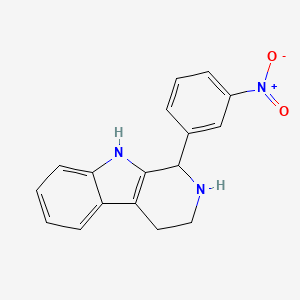
![(5R)-1,3,9-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B13903885.png)
![5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13903890.png)
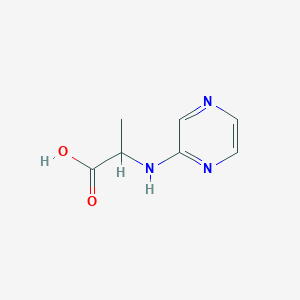
![1H-Imidazo[1,5-a]indol-1-one, 2,3-dihydro-2-(phenylmethyl)-3-thioxo-](/img/structure/B13903904.png)
![2-[6-(4-fluorophenoxy)-3-pyridyl]-3-methyl-1H-quinolin-4-one](/img/structure/B13903909.png)
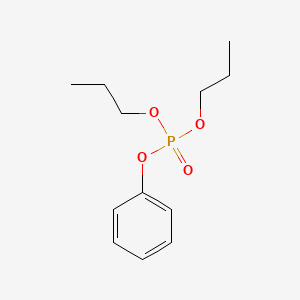

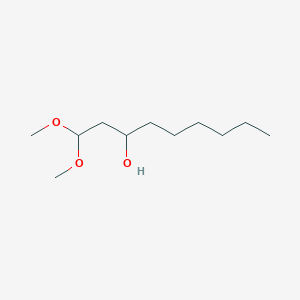
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)
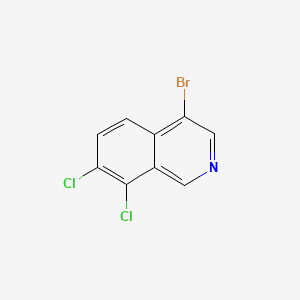
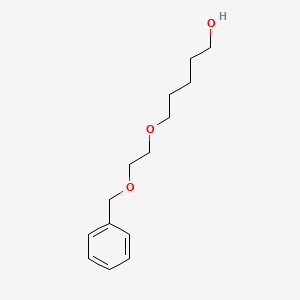
![5-bromo-6-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13903931.png)
